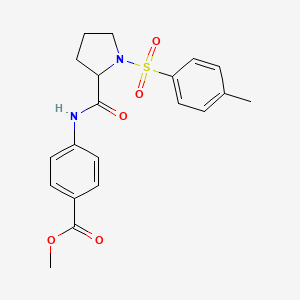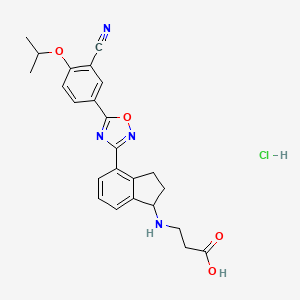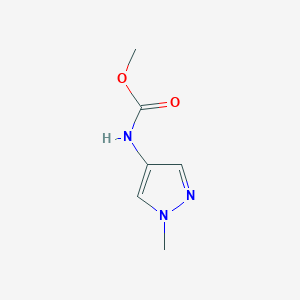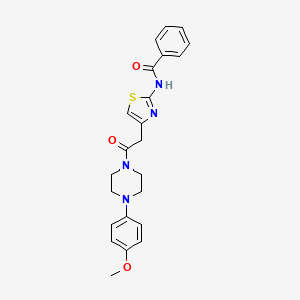
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperazine derivative and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound serves as a crucial intermediate in the synthesis of biologically active molecules. For instance, Liu Ya-hu (2010) demonstrated its synthesis as part of a pathway to produce benziimidazole compounds with potential biological activities (Liu Ya-hu, 2010). Similarly, the work by Zhi-Ping Yang et al. (2021) focused on its synthesis and structural confirmation via spectroscopy and X-ray diffraction, providing insight into its molecular structure and conformation (Zhi-Ping Yang et al., 2021).
Crystallographic Studies
The compound has also been the subject of crystallographic studies to understand its structural properties. Ashwini Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, highlighting its synthetic utility and pharmacological potential (Ashwini Gumireddy et al., 2021). Moreover, the crystal structure of a related compound was reported by C. Mamat et al. (2012), contributing to the knowledge of piperazine-carboxylate structures (C. Mamat et al., 2012).
Biological Evaluation
A synthesis and biological evaluation study by C. Sanjeevarayappa et al. (2015) on a derivative highlighted its potential for antibacterial and anthelmintic activity, suggesting possible applications in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015). This underscores the importance of such compounds in medicinal chemistry research.
Anticorrosive Properties
Research by B. Praveen et al. (2021) investigated a novel derivative for its anticorrosive behavior on carbon steel, revealing significant inhibition efficiency, which suggests industrial applications in corrosion protection (B. Praveen et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLXFWWETVERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2819008.png)




![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)


![N-[4-(aminocarbonyl)phenyl]-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2819027.png)
